molecular formula C12H13N3 B2874544 N-phenethyl-2-pyrazinamine CAS No. 549503-21-1

N-phenethyl-2-pyrazinamine

Cat. No.: B2874544
CAS No.: 549503-21-1
M. Wt: 199.257
InChI Key: MRZQOOYOLNLHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-2-pyrazinamine is a chemical compound for research purposes. It is structurally derived from pyrazinamide (PZA), a cornerstone first-line antibiotic used in combination therapies to treat tuberculosis (TB) . Pyrazinamide is unique for its ability to shorten TB treatment duration by targeting non-replicating, persistent bacterial populations that other drugs fail to kill . Its mechanism of action is multifaceted and may involve disrupting energy production, inhibiting trans-translation, and interfering with cell wall synthesis . Recent research explores synthetic derivatives of pyrazinamide, such as N-phenethylquinazolin-4-yl-amines and other modified pyrazine structures, to develop new agents that target energy metabolism in mycobacteria and overcome drug resistance . As a research compound, this compound is intended for investigative applications including, but not limited to, antimicrobial susceptibility testing, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action against persistent bacterial infections. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-7-14-12-10-13-8-9-15-12/h1-5,8-10H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZQOOYOLNLHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N Phenethyl 2 Pyrazinamine and Its Analogues

Synthetic Approaches to the N-Phenethyl-2-Pyrazinamine Core

The construction of the this compound scaffold can be approached by forming the pyrazine (B50134) ring system first, followed by the introduction of the phenethylamino side chain, or by incorporating the side chain during the ring formation process.

Amide Formation and Amine Linkage Strategies

A primary strategy for forging the bond between the pyrazine ring and the phenethylamine (B48288) moiety is through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide. In the context of this compound synthesis, this would involve the reaction of 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) with phenethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical for the efficiency of the reaction, with sterically hindered biaryl phosphine ligands often providing the best results. libretexts.org

Reductive amination represents another viable, albeit less direct, pathway. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govtaylorfrancis.com For the synthesis of this compound, this could theoretically involve the reaction of a pyrazine-containing aldehyde with phenethylamine, or the reaction of 2-aminopyrazine (B29847) with phenylacetaldehyde, followed by reduction of the resulting imine. nih.govdntb.gov.ua

Multicomponent Reaction Pathways in Pyrazine Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. mdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, MCRs are widely used to construct substituted pyrazine rings. mdpi.comnih.gov For instance, a one-pot reaction involving diaminomaleonitrile (B72808) (DAMN), an isocyanide, and an aryl or alkyl carbonyl chloride can yield highly substituted 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com By adapting such methodologies, it is conceivable to design an MCR that incorporates a phenethyl-containing reactant to build the target molecule or a close precursor in a highly convergent manner.

Nucleophilic Substitution Reactions in Constructing this compound Analogues

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for attaching nucleophiles to electron-deficient aromatic rings, such as pyrazine. youtube.comnih.gov The reaction of a 2-halopyrazine, like 2-chloropyrazine, with phenethylamine can proceed via an SNAr mechanism to form this compound. morressier.comresearchgate.net The pyrazine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a reactivity that is enhanced by the two nitrogen atoms. nih.gov This reaction is often carried out at elevated temperatures, and its efficiency can be influenced by the solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction. youtube.com

Reaction TypeKey ReactantsCatalyst/ConditionsProduct
Buchwald-Hartwig Amination 2-Halopyrazine, PhenethylaminePd catalyst, Phosphine ligand, BaseThis compound
Reductive Amination Phenylacetaldehyde, 2-AminopyrazineReducing agent (e.g., NaBH(OAc)₃)This compound
Nucleophilic Aromatic Substitution 2-Chloropyrazine, PhenethylamineHeat, BaseThis compound

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of substituted derivatives of this compound introduces challenges of regioselectivity and stereoselectivity. When a substituted pyrazine ring is used, the position of the incoming phenethylamine group is crucial. For instance, in a dichloropyrazine, the substitution pattern will be dictated by the electronic and steric environment of the chlorine atoms.

Regioselectivity in the synthesis of substituted pyrazines is often controlled by the nature and position of existing substituents on the starting materials. For example, in the condensation reactions used to form the pyrazine ring, the substitution pattern of the final product is determined by the structure of the dicarbonyl compound and the diamine. chim.it

Stereoselectivity becomes important when chiral centers are present in the molecule, for example, if a chiral substituted phenethylamine is used. The synthesis of specific enantiomers or diastereomers requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. While not extensively reported for this compound specifically, methodologies for the synthesis of chiral pyrazine-based ligands have been developed, which could be adapted for this purpose. researchgate.net

Post-Synthetic Functionalization of the Pyrazine and Phenethyl Moieties

Once the core this compound structure is assembled, further diversification can be achieved through post-synthetic functionalization of either the pyrazine ring or the phenethyl group. nih.gov

The pyrazine ring, being electron-deficient, is amenable to certain types of functionalization. For instance, C-H activation and subsequent cross-coupling reactions can introduce substituents at specific positions on the pyrazine ring. researchgate.net Palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction can be employed if a halogenated this compound derivative is used as a substrate. nih.gov

The phenethyl moiety offers different opportunities for functionalization. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce a variety of substituents. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkylamino group attached to the ring.

MoietyReaction TypePotential Modification
Pyrazine Ring C-H Activation/Cross-CouplingIntroduction of aryl or alkyl groups
Pyrazine Ring Suzuki Coupling (from halo-derivative)Introduction of aryl or vinyl groups
Phenethyl Ring Electrophilic Aromatic SubstitutionNitration, Halogenation, Acylation

Advanced Synthetic Transformations for this compound Analogues

Advanced synthetic methods can provide access to a wider range of this compound analogues with novel properties. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard. rsc.org For example, a pyrazine ring bearing a triflate or halide can be coupled with various organometallic reagents through Suzuki, Stille, or Sonogashira reactions to introduce complex carbon-based substituents. nih.govsci-hub.st

Furthermore, directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, can be used for the precise modification of the molecule. The nitrogen atom of the pyrazine ring or the amine linker could potentially act as a directing group to functionalize adjacent C-H bonds. rsc.org These advanced transformations are crucial for generating libraries of analogues for structure-activity relationship studies in medicinal chemistry.

Structure Activity Relationship Sar Studies of N Phenethyl 2 Pyrazinamine Derivatives

Elucidation of Structural Determinants for Biological Activity

The pyrazine (B50134) ring is a core component of N-phenethyl-2-pyrazinamine, and alterations to this heterocycle can significantly impact its biological profile. Studies on related pyrazine derivatives, such as amides of pyrazine-2-carboxylic acids, have demonstrated that the introduction of various substituents to the pyrazine ring can modulate activity. For instance, the presence of chloro and tert-butyl groups on the pyrazine ring has been shown to influence the antimycobacterial and antifungal activities of pyrazine-2-carboxamides researchgate.netnih.gov.

Modification on Pyrazine Ring Observed Effect on Biological Activity (in related Pyrazine Derivatives) Reference Compound Class
Introduction of Chloro groupModulates antimycobacterial and antifungal activity.Pyrazine-2-carboxamides
Introduction of tert-Butyl groupCan enhance antimycobacterial activity, potentially by increasing lipophilicity.Pyrazine-2-carboxamides
Introduction of Electron-withdrawing groupsCan influence inhibitory activity, with effects being position-dependent.Pyrazine-2-carboxamides

This table is illustrative and based on findings from related pyrazine-containing compounds.

The N-phenethyl group is another critical determinant of the biological activity of this compound. Research on various classes of compounds, including opioids and phenethylamines, has highlighted the importance of this moiety for receptor binding and potency. For example, the replacement of an N-methyl group with an N-phenethyl group in morphine results in N-phenethylnormorphine, an opioid analgesic with significantly increased potency wikipedia.org. This enhancement is attributed to the phenethyl group reaching an additional binding site within the receptor wikipedia.org.

Substitutions on the phenyl ring of the phenethyl group can further fine-tune the biological activity. In studies of N-phenethylnorhydromorphone derivatives, the position of substituents on the phenyl ring was found to dramatically alter the compound's activity, in some cases switching a potent agonist to an antagonist mdpi.com. This underscores the sensitivity of the biological target to the electronic and steric properties of the substituted phenyl ring. For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to positively influence the binding affinity of phenethylamine (B48288) derivatives to their targets nih.gov.

Modification on Phenethyl Group Observed Effect on Biological Activity (in related N-Phenethyl compounds) Reference Compound Class
Unsubstituted PhenethylOften leads to a significant increase in potency compared to smaller N-alkyl groups.Opioids
Para-substitution on Phenyl RingAlkyl or halogen groups can enhance binding affinity.Phenethylamines
Meta- or Ortho-substitution on Phenyl RingCan lead to varied and sometimes unpredictable changes in activity, including a switch from agonism to antagonism.Opioids
Extension of the Ethyl LinkerIncreasing the distance between the phenyl ring and the nitrogen atom can lead to a loss of activity.Imidazopyrazinones

This table is illustrative and based on findings from related compounds containing an N-phenethyl moiety.

While specific conformational studies on this compound are scarce, the principles of conformational analysis are broadly applicable. The rotation around the single bonds in the ethyl linker allows the molecule to adopt various conformations. The presence of bulky substituents on either the pyrazine or the phenyl ring can restrict this rotational freedom, locking the molecule into a more rigid conformation. This conformational rigidity can be advantageous if the preferred conformation for biological activity is adopted, but detrimental if it is not. Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for studying the conformational preferences of such molecules.

Scaffold Exploration and Bioisosteric Replacements in this compound Series

Scaffold exploration and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects.

In the context of the this compound series, the pyrazine ring could be considered a scaffold that can be replaced with other heterocyclic systems. For example, other nitrogen-containing heterocycles such as pyridine, pyrimidine, or even bicyclic systems could be explored as potential bioisosteric replacements for the pyrazine ring. Such modifications could lead to compounds with altered selectivity, improved pharmacokinetic profiles, or novel intellectual property.

Similarly, the phenethyl group can be subjected to bioisosteric replacement. For instance, the phenyl ring could be replaced by other aromatic or heteroaromatic rings, such as thiophene, furan, or pyridine. The ethyl linker could also be modified, for example, by introducing rigidity through incorporation into a ring system or by replacing it with a different linking group.

Design Principles from Comprehensive SAR Analysis of this compound

Based on the analysis of related compound classes, several design principles can be proposed for the development of this compound derivatives with desired biological activities:

Pyrazine Ring Substitution: The introduction of small, lipophilic, and/or electron-withdrawing or -donating groups on the pyrazine ring can be a viable strategy to modulate biological activity. The position of the substituent is likely to be critical.

Phenethyl Group Optimization: The phenethyl group is a key pharmacophoric feature. Substitutions on the phenyl ring, particularly at the para-position, can enhance potency. The nature of the substituent (e.g., electronic and steric properties) needs to be carefully considered.

Conformational Control: Introducing elements that restrict the conformational flexibility of the molecule, such as bulky groups or ring systems, could lead to more potent and selective compounds by favoring the bioactive conformation.

Scaffold Hopping: Replacing the pyrazine ring with other heterocycles represents a promising avenue for the discovery of novel analogs with potentially improved drug-like properties.

A systematic exploration of these design principles, guided by computational modeling and followed by chemical synthesis and biological evaluation, would be essential for a comprehensive understanding of the SAR of this compound and for the development of new bioactive molecules.

Computational and Theoretical Investigations of N Phenethyl 2 Pyrazinamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of N-phenethyl-2-pyrazinamine. These calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations are foundational for all other computational analyses, providing the most stable, lowest-energy conformation of the molecule. DFT is also employed to calculate various electronic properties, including energies, dipole moments, and atomic charges, which are essential for understanding the molecule's polarity and reactivity. Studies on related substituted pyrazine (B50134) derivatives have demonstrated the utility of DFT in accurately predicting molecular structures and properties. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenethyl group and the amino linker, while the LUMO is anticipated to be centered on the electron-deficient pyrazine ring. This distribution dictates the molecule's reactivity, with nucleophilic attacks likely originating from the phenethylamine (B48288) portion and electrophilic attacks targeting the pyrazine ring. DFT studies on nitrogen-rich pyrazine compounds have shown that substituents can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Gap 4.7

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amine structures.

Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. Key vibrational modes for this molecule would include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching within the pyrazine and phenyl rings, and various bending and deformation modes. Theoretical studies on similar molecules, such as 2-aminopyrazine (B29847), have successfully correlated calculated frequencies with experimental observations, aiding in the structural elucidation of the molecule and its interactions.

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) (FT-IR) Predicted Wavenumber (cm⁻¹) (FT-Raman)
N-H Stretch 3400-3300 3400-3300
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 2950-2850 2950-2850
C=C/C=N Ring Stretch 1600-1450 1600-1450
C-N Stretch 1350-1250 1350-1250

Note: These are generalized predictions. Actual values can vary based on the specific computational method and experimental conditions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate different regions of electrostatic potential: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The hydrogen atom of the secondary amine would exhibit a positive potential (blue), indicating its potential role as a hydrogen bond donor. The phenyl ring would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. Such maps are critical for understanding non-covalent interactions in molecular docking studies. chemrxiv.org

This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds. This analysis is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

The key rotatable bonds in this compound are the C-C bond of the ethyl linker and the C-N bond connecting the linker to the pyrazine ring. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of these bonds, the most stable, low-energy conformations (rotational isomers) can be identified. Ab initio quantum chemical calculations have been used to determine the nonplanar nature of the amino group in related aminopyridines and aminotriazines, which would also be a factor in the conformational preferences of this compound. aip.org The preferred conformations will be those that minimize steric hindrance and optimize any potential intramolecular interactions.

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme.

Given the structural similarity of the phenethylamine moiety to endogenous neurotransmitters, a hypothetical molecular docking study could investigate the interaction of this compound with a target such as the dopamine (B1211576) transporter (DAT). nih.govbiomolther.org In such a study, the 3D structure of the protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule, in its lowest energy conformation, is then computationally "docked" into the active site of the protein.

The docking algorithm samples a large number of possible orientations and conformations of the ligand within the active site and scores them based on their binding affinity. The results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose. This pose would reveal key interactions, such as hydrogen bonds between the amine's hydrogen and the pyrazine's nitrogens with amino acid residues (like aspartate), and hydrophobic or π-π stacking interactions between the aromatic rings and nonpolar residues in the binding pocket. Such studies are instrumental in rational drug design, providing a basis for designing molecules with improved affinity and selectivity. semanticscholar.org

Table 3: Hypothetical Docking Results for this compound with Dopamine Transporter

Parameter Description
Target Protein Human Dopamine Transporter (hDAT)
Binding Affinity (Score) -8.5 kcal/mol (Illustrative)
Key Interactions Hydrogen bond with Asp79; π-π stacking with Phe320

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Binding Modes and Affinities for this compound

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this technique can be employed to identify its binding mode within the active site of a given receptor. The process involves sampling a wide range of conformational and orientational possibilities of the ligand and scoring them based on a force field that approximates the binding energy.

The binding affinity, often expressed as the binding energy (kcal/mol), is a key metric derived from docking simulations. A lower binding energy typically indicates a more favorable and stable interaction. Docking studies on analogous pyrazine-containing compounds have demonstrated the utility of this approach in ranking potential inhibitors. researchgate.netnih.gov For this compound, a hypothetical docking study against a kinase target might yield the following predictive data:

Docking PosePredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
1-8.5150
2-8.2250
3-7.9400
4-7.5750

This table presents hypothetical data for illustrative purposes.

Identification of Key Amino Acid Residues in this compound Binding Pockets

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex. By analyzing the optimal docking poses of this compound, one can map the residues in the binding pocket that are essential for its recognition and binding.

For instance, the pyrazine ring might act as a hydrogen bond acceptor, while the phenethyl group could engage in hydrophobic interactions within a nonpolar pocket of the target protein. A summary of such predicted interactions is presented below:

Amino Acid ResidueInteraction Type with this compoundPredicted Distance (Å)
Lys78Hydrogen Bond (with pyrazine nitrogen)2.9
Leu130Hydrophobic (with phenethyl group)3.5
Phe189Pi-Stacking (with pyrazine ring)4.2
Val86Hydrophobic (with phenethyl group)3.8

This table presents hypothetical data for illustrative purposes.

Binding Energy Calculations for this compound Complexes

While molecular docking provides a rapid estimation of binding energy, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for more accurate calculations. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govplos.org

The binding free energy (ΔG_bind) is typically decomposed into several components, including van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_ele), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nonpol). plos.org Applying this to a this compound-protein complex would provide a detailed energetic profile of the interaction.

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_ele)-20.5
Polar Solvation Energy (ΔG_pol)35.8
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Total Binding Free Energy (ΔG_bind) -34.0

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

To understand the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing insights that are not available from static docking poses.

Conformational Stability of this compound-Target Complexes

A key aspect of MD simulations is to assess the stability of the ligand-protein complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium. For the this compound-target complex, a simulation might show that the ligand remains stably bound within the active site throughout the simulation period.

Dynamic Behavior of Binding Sites upon this compound Interaction

MD simulations also allow for the analysis of how the binding site of the protein adapts to the presence of the ligand. The flexibility of the binding pocket can be assessed by calculating the root-mean-square fluctuation (RMSF) of the amino acid residues. Residues that interact directly with this compound may show reduced fluctuations compared to the unbound state, indicating a stabilization of these residues upon ligand binding. Conversely, some regions of the protein may exhibit increased flexibility.

Ligand-Protein Binding Free Energy Decomposition for this compound

A powerful application of MD simulations is the per-residue decomposition of the binding free energy. This analysis, often performed using MM/GBSA or MM/PBSA on snapshots from the MD trajectory, quantifies the contribution of individual amino acid residues to the total binding affinity. frontiersin.orgresearchgate.net This allows for the identification of "hotspot" residues that are critical for the interaction with this compound.

Residuevan der Waals Contribution (kcal/mol)Electrostatic Contribution (kcal/mol)Total Contribution (kcal/mol)
Lys78-1.2-3.5-4.7
Leu130-4.1-0.5-4.6
Phe189-3.8-0.2-4.0
Asp1910.5-2.8-2.3

This table presents hypothetical data for illustrative purposes.

This detailed energetic breakdown is invaluable for understanding the molecular basis of recognition and can guide future efforts in the rational design of more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for their bioactivity.

A notable 3D-QSAR study was conducted on a series of N3-phenylpyrazinones, which are structurally analogous to this compound derivatives. This study yielded a statistically significant model with a good predictive power, as indicated by the squared correlation coefficient (R²) of 0.803. The model's robustness was further confirmed by external validation, which showed a squared predictive correlation coefficient of 0.91.

The CoMFA and CoMSIA models provided insights into the influence of steric and electrostatic fields on the biological activity. The contour maps generated from these models highlight the regions where bulky or electropositive/electronegative substituents would be favorable or unfavorable for activity. For instance, the analysis might indicate that bulky substituents at a particular position on the phenethyl group could enhance activity, while electronegative groups on the pyrazine ring might be detrimental.

Table 1: Statistical Parameters of a 3D-QSAR Model for this compound Analogues

ParameterValueDescription
R² (squared correlation coefficient)0.803Indicates the goodness of fit of the model.
Predictive R²0.91Measures the predictive power of the model on an external test set.
Number of components5The optimal number of principal components used in the PLS analysis.

Pharmacophore Mapping for this compound Bioactivity

Pharmacophore mapping is a crucial computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, pharmacophore models serve as valuable templates for the design of new, potent, and selective compounds.

A significant pharmacophore hypothesis, designated AADHHR, was developed for a series of N3-phenylpyrazinones. nih.gov This model comprises six key features: two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R). nih.gov The geometric arrangement of these features is critical for the molecule's interaction with its biological target.

The two hydrogen bond acceptor features often correspond to the nitrogen atoms in the pyrazine ring, while the hydrogen bond donor could be the amine proton. The two hydrophobic regions typically map to the phenethyl and pyrazine ring systems, highlighting the importance of lipophilic interactions for binding. The aromatic ring feature underscores the significance of the phenyl group in the N-phenethyl moiety.

Table 2: Key Features of the AADHHR Pharmacophore Model for this compound Analogues

Pharmacophore FeatureDescriptionPotential Corresponding Structural Moiety
Hydrogen Bond Acceptor (A1)A region that can accept a hydrogen bond.Pyrazine ring nitrogen
Hydrogen Bond Acceptor (A2)A region that can accept a hydrogen bond.Second pyrazine ring nitrogen
Hydrogen Bond Donor (D)A region that can donate a hydrogen bond.Amine proton
Hydrophobic Region (H1)A non-polar region that interacts with hydrophobic pockets of the target.Phenethyl group
Hydrophobic Region (H2)A non-polar region that interacts with hydrophobic pockets of the target.Pyrazine ring
Aromatic Ring (R)A planar, cyclic, conjugated system.Phenyl group of the phenethyl moiety

Cheminformatics and Virtual Screening Applications for this compound Analogues

Cheminformatics and virtual screening are powerful computational tools for the efficient exploration of large chemical libraries to identify novel compounds with desired biological activities. These approaches are particularly valuable for the discovery of new this compound analogues.

Virtual screening campaigns can be performed using either ligand-based or structure-based methods. In a ligand-based approach, a validated pharmacophore model, such as the AADHHR model described above, can be used as a 3D query to search large compound databases for molecules that fit the pharmacophoric features. This method is advantageous when the three-dimensional structure of the biological target is unknown.

Structure-based virtual screening, on the other hand, relies on the known 3D structure of the target protein. In this approach, molecular docking simulations are used to predict the binding mode and affinity of a library of compounds to the active site of the target. This allows for the identification of molecules that are predicted to form stable and favorable interactions with the protein.

Following virtual screening, hit compounds are typically subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions, to assess their drug-like properties. This filtering step helps to prioritize the most promising candidates for chemical synthesis and biological evaluation. A typical virtual screening workflow for identifying novel this compound analogues would involve the following steps:

Library Preparation: Assembling a large and diverse library of chemical compounds.

Pharmacophore-based or Docking-based Screening: Filtering the library based on a pharmacophore model or by docking into a target protein structure.

Hit Filtering and Prioritization: Ranking the hits based on their fit to the pharmacophore or their docking scores and applying ADME/Tox filters.

Visual Inspection and Selection: Manually inspecting the top-ranked compounds to select a diverse set of promising candidates for further investigation.

Table 3: Representative Virtual Screening Workflow for this compound Analogues

StepDescriptionKey Considerations
1. Target/Pharmacophore Definition Define the biological target or develop a pharmacophore model based on known active analogues.Target validation, quality of the pharmacophore model.
2. Compound Library Selection Choose a diverse chemical library for screening (e.g., ZINC, ChEMBL).Library size, diversity, and drug-likeness.
3. Virtual Screening Execution Perform high-throughput docking or pharmacophore-based screening.Accuracy of the scoring function, computational resources.
4. Hit Prioritization and Filtering Rank compounds by score and apply physicochemical and ADME/Tox filters.Lipinski's rule of five, predicted toxicity profiles.
5. Hit Selection for Experimental Validation Select a diverse set of high-ranking compounds for synthesis and biological testing.Chemical diversity, synthetic accessibility.

Mechanistic Investigations of Biological Activities for N Phenethyl 2 Pyrazinamine and Analogues

Enzyme Inhibition Mechanisms of N-Phenethyl-2-Pyrazinamine

The inhibitory effects of this compound and its derivatives on various enzymes are central to their biological activity. These mechanisms can be broadly categorized into different patterns of inhibition, the nature of the interaction with the enzyme, and the specific enzyme targets.

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

While direct studies on this compound are limited, research on analogous compounds provides insight into potential inhibition patterns. For instance, studies on pyrazole-based inhibitors of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have demonstrated a competitive binding mode. This suggests that this compound, with its pyrazine (B50134) core, could potentially act as a competitive inhibitor for certain enzymes by binding to the active site and preventing substrate access.

Kinetic analyses of 2-aryl-quinolone inhibitors targeting cytochrome bd oxidase have revealed a spectrum of inhibition modalities, including competitive, uncompetitive, and mixed-inhibition. nih.gov This highlights the possibility that this compound analogues could exhibit various inhibition patterns depending on the specific enzyme and the structure of the analogue.

Reversible and Irreversible Covalent Enzyme Inhibition by this compound Derivatives

The concept of covalent inhibition, where an inhibitor forms a covalent bond with its target enzyme, can be either reversible or irreversible. This type of inhibition can lead to prolonged or permanent inactivation of the enzyme. While there is no direct evidence of this compound itself acting as a covalent inhibitor, the chemical structure of its derivatives could potentially be modified to include reactive groups, or "warheads," that can form covalent adducts with specific amino acid residues within the enzyme's active site.

The formation of such covalent adducts can be detected and characterized using techniques like mass spectrometry and protein crystallography. nih.gov The stability of these adducts determines whether the inhibition is reversible or irreversible. Reversible covalent inhibitors offer the advantage of prolonged target engagement without permanent inactivation, which can be beneficial in therapeutic applications.

Allosteric Modulation by this compound Compounds

Allosteric modulation occurs when a compound binds to a site on an enzyme that is distinct from the active site, leading to a conformational change that alters the enzyme's activity. This can result in either inhibition or activation of the enzyme. Research on pyrazinamide (B1679903) derivatives has suggested the possibility of allosteric regulation of certain enzymes. For example, studies on N-pyrazinoyl substituted amino acids hint at complex mechanisms of action that may involve allosteric sites. nih.gov

The identification of allosteric binding sites is crucial for understanding the full spectrum of a compound's biological activity and for the rational design of new modulators with improved specificity and efficacy.

Specific Enzyme Target Identification (e.g., Protein Kinases, Cytochrome bd Oxidase, Histone Deacetylases, FabH)

Research has identified several key enzyme targets for this compound analogues, highlighting their potential therapeutic applications.

Protein Kinases: The pyrazine moiety is a recognized scaffold in the development of protein kinase inhibitors. nih.gov Analogues of this compound could potentially target various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Structure-activity relationship (SAR) studies on aminopyrazine inhibitors have provided insights into the structural requirements for potent and selective kinase inhibition. nih.gov

Cytochrome bd Oxidase: N-phenethyl-quinazolin-4-yl-amines, which are structurally related to this compound, have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov This enzyme is a crucial component of the bacterial respiratory chain, making it an attractive target for the development of new anti-tuberculosis drugs. The inhibition of this enzyme disrupts cellular energy production, leading to bacterial death.

Histone Deacetylases (HDACs): Pyrazine-containing compounds have been investigated as inhibitors of histone deacetylases. researchgate.netmdpi.com HDACs play a critical role in gene expression, and their inhibition is a validated strategy in cancer therapy. SAR studies on pyrazine-linked 2-aminobenzamides have provided valuable information for the design of selective class I HDAC inhibitors. researchgate.netmdpi.com

Table 1: Inhibitory Activity of Pyrazine-Linked 2-Aminobenzamide (B116534) Analogues against Class I HDACs

Data extracted from studies on pyrazine-linked 2-aminobenzamide analogues.

FabH: Pyrazinamide analogues have been suggested to target the mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in fatty acid biosynthesis. researchgate.net The inhibition of FabH disrupts the bacterial cell wall synthesis, leading to antimicrobial effects.

Receptor Binding Assays for this compound

Profiling of this compound Interactions with Specific Receptors

Structure-activity relationship studies of phenethylamine (B48288) derivatives have demonstrated their affinity for serotonin (B10506) receptors, such as the 5-HT2A receptor. nih.govnih.gov These studies indicate that substitutions on the phenyl ring and the ethylamine (B1201723) backbone can significantly influence binding affinity and selectivity. For example, N-benzyl substitution on phenethylamines has been shown to increase their affinity for the 5-HT2A receptor. researchgate.net

Given that this compound contains a phenethylamine moiety, it is plausible that it and its derivatives could interact with serotonin receptors. Further receptor binding assays would be necessary to determine the specific binding profile and affinity of this compound for these and other receptors.

Table 2: Binding Affinities of Phenethylamine Derivatives for the 5-HT2A Receptor

Data extracted from studies on phenethylamine derivatives.

Selectivity of this compound Towards Receptor Subtypes

The selectivity of a chemical compound for different receptor subtypes is a critical determinant of its pharmacological profile, influencing both its efficacy and potential for off-target effects. Receptor subtypes, which often share significant structural homology, can mediate distinct physiological responses. Therefore, a compound that selectively binds to a specific subtype is often more desirable for targeted therapeutic intervention.

For this compound, detailed investigations into its binding affinity and functional activity across a broad panel of receptor subtypes are a key area for mechanistic research. Such studies typically involve competitive binding assays using radiolabeled ligands for various receptors (e.g., adrenergic, dopaminergic, serotonergic, etc.) to determine the compound's inhibition constant (Ki) for each subtype. Functional assays are then employed to classify the compound as an agonist, antagonist, or inverse agonist at receptors for which it shows significant affinity. While comprehensive selectivity data for this compound is not extensively documented in publicly available literature, research on analogous structures, such as certain piperazine (B1678402) derivatives, has demonstrated the feasibility of achieving high selectivity for specific receptor subtypes, underscoring the importance of this characterization. researchgate.net

Cellular Assay-Based Mechanistic Elucidation of this compound Action

Cellular assays are indispensable tools for dissecting the molecular mechanisms through which a compound exerts its biological effects. By utilizing cultured cells, researchers can investigate specific endpoints such as cell death pathways, oxidative stress, and modulation of signaling cascades in a controlled environment. The following sections detail key cellular mechanisms that have been investigated for compounds analogous to this compound, providing a framework for understanding its potential modes of action.

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Many bioactive compounds exert their effects by modulating apoptotic pathways. Studies on the closely related analogue, pyrazinamide (PZA), have demonstrated a clear capacity to induce apoptosis. nih.gov

In a rat model, PZA treatment was shown to significantly increase the apoptotic ratio in liver cells. nih.gov Mechanistic investigation via western blot analysis revealed that this effect is mediated through the intrinsic apoptosis pathway. Specifically, PZA treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis, leading to the activation of executioner caspases. Consistently, the expression of cleaved caspase-3, a key executioner caspase, was also found to be significantly upregulated following PZA administration. nih.gov

Table 1: Effect of Pyrazinamide (PZA) on Apoptosis-Related Protein Expression. nih.gov
ProteinFunctionObserved Change with PZA Treatment
Bcl-2Anti-apoptoticDownregulated
BaxPro-apoptoticUpregulated
Caspase-3Executioner caspaseUpregulated

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules at low concentrations but can cause significant damage to cellular structures at excessive levels, a state known as oxidative stress. Investigations into pyrazinamide (PZA) reveal a significant interplay between the compound and cellular redox balance.

Treatment with PZA has been shown to facilitate lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular damage. nih.govnih.gov Concurrently, PZA treatment suppressed cellular antioxidant defenses. nih.gov This dual effect of increasing oxidative damage while weakening the cell's ability to counteract it suggests that modulation of intracellular ROS is a key aspect of its biological activity. Furthermore, host-derived ROS have been implicated as a contributor to the action of PZA, suggesting a synergistic relationship between the compound and the host's oxidative environment. uberresearch.com

Cellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes. The phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway is a crucial signaling cascade that promotes cell survival and protects against cellular stress, including oxidative stress. nih.govfrontiersin.org

Research has demonstrated that pyrazinamide (PZA) dramatically inhibits the PI3K/Akt signaling pathway. nih.govoup.com Western blot analyses in rat liver cells showed that PZA treatment significantly downregulated the phosphorylated (active) forms of both PI3K and Akt. nih.gov Since the PI3K/Akt pathway is known to protect against liver injury by promoting antioxidant defenses and reducing ROS, its inhibition by PZA is consistent with the observed increases in lipid peroxidation and apoptosis. nih.govnih.gov Further studies have shown that pharmacologically activating the PI3K/Akt pathway can attenuate the cellular injury, lipid peroxidation, and apoptosis induced by PZA. nih.gov

Additionally, related research into pyrazinamide-containing derivatives has identified them as potential inhibitors of Fms-like tyrosine kinase 3 (FLT3). acs.org Mutant FLT3 can constitutively activate downstream signaling pathways, including PI3K/Akt and Ras/MAPK, to promote cell survival and proliferation. acs.org This suggests that compounds from this chemical class may interact with multiple critical signaling nodes.

Identifying the direct molecular targets of a compound is fundamental to understanding its mechanism of action. While traditional methods often rely on educated guesses, modern approaches like chemoproteomics allow for the unbiased, proteome-wide identification of drug-protein interactions within a complex biological system. These methods can provide direct evidence of on-target engagement without requiring chemical modification of the drug.

For this compound, chemoproteomics represents a powerful tool to deconvolve its molecular targets. Although specific chemoproteomic studies on this compound are not widely reported, the targets of its analogue, pyrazinamide (PZA), have been a subject of intense investigation. PZA is a prodrug converted to its active form, pyrazinoic acid (POA). nih.gov Biochemical and structural studies have provided compelling evidence that POA directly binds to and inhibits the enzyme aspartate decarboxylase (PanD), which is essential for coenzyme A biosynthesis in Mycobacterium tuberculosis. nih.gov Other proposed targets for POA include the ribosomal protein S1 (RpsA), where it is thought to inhibit a process called trans-translation, and fatty acid synthase I (FAS I). nih.govdrugbank.com Chemoproteomic techniques could be applied to this compound to definitively identify its binding partners, confirm if it engages similar targets as PZA, and potentially uncover novel mechanisms of action.

Metabolomic Profiling in Response to this compound Treatment

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the cellular state and can reveal systemic biochemical changes induced by a chemical compound.

Studies employing metabolomic approaches have been used to investigate the effects of pyrazinamide (PZA) and its primary metabolites, pyrazinoic acid (PA) and 5-hydroxy pyrazinoic acid (5-OH-PA). nih.gov In a rat model, nuclear magnetic resonance (NMR)-based metabolomics was used to analyze the serum metabolic profiles following administration of PZA and its metabolites. nih.gov The results indicated that both PZA and, to a greater extent, its metabolite 5-OH-PA, induced significant and aberrant metabolic perturbations in the serum compared to control groups. nih.gov These findings demonstrate that metabolomic profiling can effectively capture the systemic biochemical impact of pyrazinamide-like compounds and can help discriminate the toxicological contributions of a parent drug versus its metabolites. nih.govnih.govresearchgate.net Application of this methodology to this compound would provide a comprehensive snapshot of the metabolic pathways it perturbs, offering valuable insights into its systemic effects and mechanism of action.

Table 2: Summary of Metabolomic Study on Pyrazinamide (PZA) and its Metabolites. nih.gov
Compound AdministeredMethodologyKey Finding
Pyrazinamide (PYZ)NMR-based serum metabolomics in ratsInduced aberrant metabolic perturbations compared to control.
Pyrazinoic Acid (PA)NMR-based serum metabolomics in ratsInduced metabolic perturbations, but less aberrant than PYZ or 5-OH-PA.
5-Hydroxy Pyrazinoic Acid (5-OH-PA)NMR-based serum metabolomics in ratsInduced the most aberrant metabolic perturbations in serum.

Preclinical Pharmacological Investigations of N Phenethyl 2 Pyrazinamine Analogues

In Vitro Efficacy Studies in Disease Models

Antitubercular Activity against Mycobacterium tuberculosis Strains

Several analogues of N-phenethyl-2-pyrazinamine have been investigated for their potential as antitubercular agents. In a study exploring various hybrid molecules incorporating a pyrazine (B50134) scaffold, a number of compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv. The in vitro activity was assessed using the Microplate Alamar Blue Assay (MABA).

The results revealed that six compounds, in particular, exhibited noteworthy activity, with Minimum Inhibitory Concentration (MIC) values less than or equal to 6.25 µg/mL, which is comparable to the standard drug pyrazinamide (B1679903) (MIC of 6.25 µg/mL). nih.gov The most active of these compounds were further evaluated for their cytotoxicity against peripheral blood mononuclear cells (PBMC) and showed a high selectivity index (SI > 200), suggesting a favorable safety profile at the cellular level. nih.gov In silico studies, including shape-based similarity, pharmacophore mapping, and inverse docking, suggested that the likely target for these compounds is pantothenate synthetase. nih.gov

Another study focused on thiazolyl pyrazine carboxamide derivatives, which also incorporate the pyrazine core. Two compounds from this series, 5c and 5h, displayed high antimycobacterial activity with an MIC value of 6.25 µg/mL against M. tuberculosis H37Rv. researchgate.net Molecular docking studies for these derivatives suggested that they may act by inhibiting the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis. researchgate.net

Compound SeriesMost Active CompoundsTarget StrainMIC (µg/mL)Reference Drug (MIC, µg/mL)Proposed Target
Pyrazine Hybrids8a, 8b, 8c, 8d, 14b, 18M. tuberculosis H37Rv≤6.25Pyrazinamide (6.25)Pantothenate synthetase
Thiazolyl Pyrazine Carboxamides5c, 5hM. tuberculosis H37Rv6.25Not specified in studyβ-Ketoacyl-ACP Synthase (KasA)

Antiviral Activity against Relevant Viral Pathogens (e.g., SARS-CoV-2, Feline Herpes Virus, Coxsackie Virus B4, Influenza A/H1N1 and A/H3N2)

Analogues of this compound have been explored for their antiviral properties against a range of viruses.

SARS-CoV-2: A series of pyrazine-based small molecules were synthesized and screened for their activity against SARS-CoV-2. Several pyrazine-triazole conjugates (5d–g) and a pyrazine-benzothiazole conjugate (12i) showed significant potency. nih.gov The selectivity index (SI) of these potent compounds indicated a significant efficacy when compared to the reference drug Favipiravir. nih.gov Computational studies, including QSAR and molecular modeling, supported the biological data and suggested that these compounds could be potential inhibitors of RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

Feline Herpes Virus (FHV-1): While specific studies on this compound analogues against FHV-1 are limited, broader research into compounds with activity against this virus provides context. Various antiviral agents have been evaluated for their in vitro efficacy against FHV-1, with efficacy expressed as the IC50 (the concentration at which viral replication is inhibited by 50%). nih.gov For instance, ganciclovir has been shown to be approximately 10-fold more effective in vitro against FHV-1 than acyclovir. escholarship.org

Coxsackie Virus B4: Research into N-phenyl benzamides, a structurally related class of compounds, has shown antiviral activity against Coxsackievirus A9 (CVA9), a member of the same enterovirus B species as Coxsackievirus B4. Two N-phenyl benzamides, CL212 and CL213, were found to be effective against CVA9, with CL213 showing an EC50 value of 1 µM and a high specificity index of 140. nih.gov The proposed mechanism of action for these compounds is direct binding to the virion, leading to stabilization of the capsid. nih.gov

Influenza A/H1N1 and A/H3N2: Imidazo[1,2-a]pyrazine derivatives have been identified as potent and broad-spectrum anti-influenza agents. One such derivative, A4, demonstrated significant activity, particularly against an oseltamivir-resistant H1N1 strain. nih.gov The mechanism of action is believed to involve the induction of clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. nih.gov

VirusCompound SeriesKey FindingsMechanism of Action
SARS-CoV-2Pyrazine-triazole and pyrazine-benzothiazole conjugatesSignificant potency and selectivity index compared to Favipiravir. nih.govPotential inhibition of RNA-dependent RNA polymerase (RdRp). nih.gov
Feline Herpes Virus (FHV-1)General Antivirals (for context)Ganciclovir is ~10-fold more effective than acyclovir in vitro. escholarship.orgInhibition of viral DNA synthesis. researchgate.net
Coxsackie Virus A9N-phenyl benzamides (related structure)CL213 showed an EC50 of 1 µM and a specificity index of 140. nih.govDirect binding to and stabilization of the viral capsid. nih.gov
Influenza A (including resistant H1N1)Imidazo[1,2-a]pyrazine derivativesPotent and broad-spectrum activity. nih.govInduces clustering of viral nucleoprotein (NP) and prevents its nuclear accumulation. nih.gov

Antileukemic Activity and Histone Deacetylase Inhibition

A novel series of class-I selective histone deacetylase (HDAC) inhibitors featuring a 2-aminobenzamide (B116534) moiety linked to a pyrazine scaffold has been synthesized and evaluated for anti-leukemic activity. mdpi.comnih.gov HDACs are key regulators of cell proliferation and are often dysregulated in cancer. mdpi.com

The synthesized compounds were tested for their inhibitory activity against human class I HDACs (HDAC1, HDAC2, and HDAC3). The first group of these compounds, which included capping groups and unsubstituted 2-aminobenzamide scaffolds, were found to inhibit HDAC1, HDAC2, and HDAC3 in the low to submicromolar range. mdpi.com The most promising compounds were highly selective for HDAC1, 2, and 3 over other HDAC subtypes. nih.gov The interest in HDAC inhibitors as antineoplastic agents has been growing, with studies showing their ability to induce perturbations in cell cycle regulatory proteins and down-regulate survival signaling pathways. nih.gov

Compound SeriesTargetActivity RangeSignificance
Pyrazine linked 2-aminobenzamidesClass I HDACs (HDAC1, HDAC2, HDAC3)Low to submicromolar inhibition. mdpi.comPotential as selective HDAC inhibitors for anti-leukemic therapy. nih.gov

Antiparasitic Activity (e.g., against Trypanosoma brucei)

A class of trypanocides based on a pyrazine carboxamide core has been identified through a whole-organism high-throughput screen against Trypanosoma brucei brucei, the causative agent of human African trypanosomiasis. nih.gov Starting from an initial hit with a potency of 0.49 µM, structure-activity relationship (SAR) exploration led to the development of compounds with significantly improved potency.

The most potent compounds in the series exhibited an EC50 as low as 25 nM against T. b. brucei and were over 1500 times less toxic to mammalian L6 and HEK293 cell lines. nih.gov These compounds showed excellent selectivity for T. brucei over a panel of other protozoan parasites. The most potent compound, 65, had an EC50 of 24 nM against the human infective parasite Trypanosoma brucei rhodesiense. nih.gov These compounds are highly drug-like and have the ability to penetrate the central nervous system. nih.gov

Compound SeriesTarget OrganismPotency (EC50)Selectivity
6-Arylpyrazine-2-carboxamidesT. b. bruceiAs low as 25 nM. nih.gov>1500-fold less toxic to mammalian cells. nih.gov
Compound 65T. b. rhodesiense24 nM. nih.govExquisitely selective for T. brucei. nih.gov

Anticancer Activity against Specific Cell Lines

Derivatives of 2-phenazinamine, which share a similar structural motif with this compound, have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cell lines tested included K562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma), MGC803 (human gastric carcinoma), HCT116 (human colorectal carcinoma), and MCF7 (human breast adenocarcinoma). nih.govresearchgate.net

Several compounds (4, 7, 16, and 19) from the series showed good anticancer activity. In particular, compound 4, 2-chloro-N-(phenazin-2-yl)benzamide, demonstrated a potent anticancer effect comparable to cisplatin against both K562 and HepG2 cancer cells. nih.govresearchgate.net Importantly, this compound showed very low or no effect against the non-cancerous 293T human embryo kidney epithelial cell line. nih.govresearchgate.net Preliminary investigations into the mechanism of action of compound 4 suggest that it induces apoptosis. nih.gov

Compound SeriesMost Active CompoundCancer Cell LineActivityComparison
2-Phenazinamine derivativesCompound 4K562 (Leukemia)PotentComparable to cisplatin. nih.govresearchgate.net
2-Phenazinamine derivativesCompound 4HepG2 (Hepatocellular carcinoma)PotentComparable to cisplatin. nih.govresearchgate.net

Neuroprotective and Anti-inflammatory Potential

Analogues of this compound, specifically 2-amino-N-phenethylbenzamides, have been investigated for their biological activity, including their anti-inflammatory potential. Certain compounds within this class have demonstrated the ability to suppress the expression of the pro-inflammatory cytokine IL-1β in smooth muscle cells and neurons within the myenteric plexus. mdpi.com

These findings suggest that these compounds could have a role in preventing inflammatory diseases in the gastrointestinal tract. mdpi.com The broader implications for neuroprotection and anti-inflammatory effects in other contexts are an area of ongoing research.

Lead Compound Optimization Strategies for this compound Analogues

The journey from a promising hit compound to a viable clinical candidate is paved with meticulous and iterative optimization processes. For analogues of this compound, these strategies are primarily centered on modifying specific structural motifs to improve pharmacological activity, selectivity, and pharmacokinetic properties. The core structure, consisting of a pyrazine ring linked to a phenethylamine (B48288) moiety, offers several avenues for chemical exploration.

Key optimization strategies involve modifications of the pyrazine ring, the ethyl linker, and the terminal phenyl group. Researchers systematically introduce various substituents and functional groups at these positions to probe the impact on biological activity.

One common approach involves the substitution on the pyrazine ring itself. The introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the pyrazine core, thereby affecting its interaction with biological targets. For instance, the addition of a chlorine atom to the pyrazine ring has been explored in related pyrazine carboxamide series to enhance antimycobacterial potency.

Alterations to the phenethylamine side chain represent another critical optimization pathway. Modifications to the ethyl linker, such as conformational constraints or the introduction of chiral centers, can provide valuable insights into the optimal spatial arrangement required for target engagement.

Furthermore, substitutions on the terminal phenyl ring are a focal point of lead optimization. The exploration of a wide array of substituents, from simple alkyl and alkoxy groups to halogens and more complex moieties, allows for the fine-tuning of lipophilicity, electronic character, and steric bulk. These modifications are instrumental in improving cell permeability and modulating target-binding affinity.

A study focused on N-benzyl-5-chloropyrazine-2-carboxamides, a structurally related series, provides illustrative examples of these optimization principles. Although distinct from this compound, the findings offer valuable insights into the SAR of N-substituted pyrazines. In this series, various substituents were introduced onto the phenyl ring of the N-benzyl group to assess their impact on antimycobacterial activity.

The following table summarizes the in vitro antimycobacterial activity of selected N-benzyl-5-chloropyrazine-2-carboxamide analogues against Mycobacterium kansasii.

Compound IDPhenyl Ring SubstituentMIC (µg/mL)
1 2-Cl6.25
8 4-CH₃3.13

Data sourced from a study on N-substituted 5-chloropyrazine-2-carboxamides.

These findings demonstrate that even subtle changes to the substituent on the phenyl ring can lead to significant differences in biological activity. For example, the presence of a methyl group at the para position of the phenyl ring (Compound 8) resulted in a twofold increase in potency against M. kansasii compared to a chlorine atom at the ortho position (Compound 1). This highlights the importance of systematic exploration of the chemical space around the lead scaffold.

The iterative process of designing, synthesizing, and testing new analogues based on the insights gained from previous rounds of optimization is fundamental to advancing a lead compound through the preclinical pipeline. While specific and comprehensive preclinical data for a broad range of this compound analogues remains an area of active investigation, the foundational principles of lead optimization, as demonstrated in related pyrazine series, provide a clear roadmap for future research in this area.

Analytical Characterization Methodologies for N Phenethyl 2 Pyrazinamine and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure of N-phenethyl-2-pyrazinamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure determination of organic molecules. ipb.ptuobasrah.edu.iq For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical for mapping the carbon-hydrogen framework. While specific experimental data for this exact compound is not publicly available, a detailed prediction can be made based on established chemical shift principles and data from closely related analogues like N-benzylaniline. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring, the phenethyl side chain, and the secondary amine. The three protons on the pyrazine ring will appear in the aromatic region (typically δ 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the two nitrogen atoms and the amino substituent. The five protons of the phenyl group will also resonate in the aromatic region (typically δ 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl bridge will appear as two distinct triplets in the aliphatic region (likely δ 3.0-4.0 ppm) due to spin-spin coupling with each other. The single proton on the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The pyrazine ring is expected to show three signals in the downfield region (δ 135-155 ppm) characteristic of heteroaromatic carbons. The carbon directly attached to the amino group (C2) would be the most downfield. The six carbons of the phenyl ring will produce signals in the aromatic region (δ 126-140 ppm). The two aliphatic carbons of the ethyl linker will be observed in the upfield region (δ 35-50 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the phenethyl and pyrazinamine moieties. ipb.pt

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazine-H3~8.1 (d)-
Pyrazine-H5~7.8 (dd)-
Pyrazine-H6~7.9 (d)-
Pyrazine-C2-~153
Pyrazine-C3-~136
Pyrazine-C5-~135
Pyrazine-C6-~143
N-HVariable (broad s)-
N-CH₂~3.6 (t)~44
Ph-CH₂~3.0 (t)~37
Phenyl-C (ipso)-~139
Phenyl-C (ortho)~7.3 (m)~129
Phenyl-C (meta)~7.4 (m)~129
Phenyl-C (para)~7.3 (m)~127

Note: Predicted values are based on additive models and data from analogous structures. Actual experimental values may vary. (d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, s = singlet).

Infrared (IR) and Raman Spectroscopy for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra for this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the secondary amine, the pyrazine ring, the phenyl ring, and the aliphatic linker. vscht.cz

Key expected vibrational modes include:

N-H Stretch: A moderate, sharp absorption band is expected in the region of 3350-3310 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. orgchemboulder.com

Aromatic C-H Stretch: Multiple sharp bands will appear above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations on both the pyrazine and phenyl rings.

Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups in the ethyl bridge will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Ring Stretching: The pyrazine and phenyl rings will produce a series of characteristic sharp absorption bands in the 1400-1620 cm⁻¹ region. These are due to the stretching vibrations of the C=C and C=N double bonds within the aromatic systems. nist.gov

C-N Stretch: The stretching vibration of the aromatic C-N bond (pyrazine-NH) and the aliphatic C-N bond (ethyl-NH) will result in absorptions in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted phenyl ring will produce strong bands in the 690-770 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3350 - 3310Medium, Sharp
C-H StretchAromatic (Pyrazine, Phenyl)3100 - 3000Medium, Sharp
C-H StretchAliphatic (-CH₂-)2960 - 2850Medium
C=C / C=N StretchAromatic Rings1620 - 1400Medium to Strong
N-H BendSecondary Amine1580 - 1550Medium
C-N StretchAryl/Alkyl Amine1335 - 1250Medium to Strong
C-H Out-of-Plane BendMonosubstituted Phenyl770 - 730 and 710 - 690Strong

Source: Data compiled from general IR correlation tables and spectra of phenylethylamine and aminopyrazine. orgchemboulder.comnist.govrsc.org

Mass Spectrometry (MS and HRMS) for this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

In electron ionization (EI-MS), this compound (molar mass: 211.27 g/mol ) would be expected to show a distinct molecular ion peak (M⁺˙) at m/z 211. The primary and most characteristic fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond (the bond between the two methylene carbons). mdpi.com This results in the formation of a highly stable tropylium (B1234903) cation at m/z 91, which is often the base peak in the spectrum. Another significant fragmentation involves cleavage at the N-Cα bond, which would lead to a pyrazinamine radical cation and a phenylethyl radical.

Other expected fragments would arise from the pyrazine ring itself, such as the loss of HCN (m/z 27) from the pyrazine-containing fragments, a characteristic fragmentation pathway for nitrogen heterocycles. nist.gov

High-Resolution Mass Spectrometry (HRMS) would be used to determine the compound's elemental composition with high accuracy. acs.org The exact mass of the protonated molecule [M+H]⁺, C₁₂H₁₄N₃, is 212.1182, which allows for its unambiguous identification and differentiation from other isobaric compounds.

Predicted Key Mass Fragments for this compound (EI-MS)

m/z Value Proposed Ion Structure Fragmentation Pathway
211[C₁₂H₁₃N₃]⁺˙Molecular Ion (M⁺˙)
120[C₆H₆N₃]⁺Cleavage of Cα-Cβ bond (Loss of C₇H₇˙)
106[C₇H₈N]⁺Cleavage of N-CH₂ bond
91[C₇H₇]⁺Tropylium cation; Cleavage of Cα-Cβ bond (Often Base Peak)
80[C₄H₄N₂]⁺˙Pyrazine radical cation

Source: Predicted based on established fragmentation patterns of phenethylamines and pyrazines. mdpi.comnist.gov

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or its metabolites in complex mixtures, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis. tandfonline.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comepa.gov Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be employed to achieve optimal separation. Detection is typically performed using a UV detector, as the pyrazine and phenyl rings provide strong chromophores with maximum absorbance expected in the 254-280 nm range. This method would be effective for determining the purity of a synthesized sample or for quantifying the compound and its more polar metabolites in biological matrices. nih.gov

Typical RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0)
Elution Mode Gradient or Isocratic (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV at ~260 nm
Injection Volume 10 - 20 µL

Source: Based on standard methods for aromatic amine analysis. tandfonline.comresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of a chemical reaction, identifying compounds, and determining the purity of a substance. rsc.org In the synthesis of this compound (e.g., from 2-chloropyrazine (B57796) and phenethylamine), TLC is an ideal tool to track the consumption of the starting materials and the formation of the product. nih.govbeilstein-journals.org

A TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The mobile phase (eluent) would be a mixture of nonpolar and moderately polar organic solvents, such as ethyl acetate (B1210297) and hexane. The ratio of these solvents is optimized to achieve good separation between the starting materials and the product. Spots are visualized under UV light (typically at 254 nm), where the aromatic rings of the compounds will absorb the light and appear as dark spots on the fluorescent background. researchgate.net By comparing the retention factor (Rf) value of the newly formed spot with that of the starting materials, the progress of the reaction can be qualitatively assessed.

Quantitative Analytical Procedures for this compound

The accurate quantification of this compound in various matrices, particularly in biological samples, is crucial for metabolic and pharmacokinetic studies. This is typically achieved through the use of sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the precise measurement of the parent compound and its metabolites even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, the compound would first be extracted from the sample matrix, for example, using liquid-liquid extraction or solid-phase extraction. It may then be derivatized to increase its volatility and improve its chromatographic properties.

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the phenethyl and pyrazine moieties. The fragmentation pattern of phenethylamines often involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain. For pyrazine compounds, characteristic fragments are also observed, aiding in their unambiguous identification. nih.govresearchgate.net

Table 1: Example GC-MS Parameters for the Analysis of Pyrazine and Phenethylamine (B48288) Related Compounds

ParameterValue
Gas Chromatograph
ColumnDB-1, ZB-5MS, DB-624, or ZB-WAXplus stationary phases
Carrier GasHelium
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 80°C, ramped to 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MS Transfer Line Temperature250 °C

This table presents typical parameters used for the analysis of related pyrazine and phenethylamine compounds and may be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is widely used for the quantitative analysis of drugs and their metabolites in biological fluids. rsc.org This method involves the separation of the analyte by high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer.

The HPLC separates this compound from other components in the sample extract. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion (the molecular ion of this compound) is selected and then fragmented to produce product ions. The transition from the precursor ion to a specific product ion is monitored, which provides a high degree of selectivity and sensitivity for quantification. nih.gov

For this compound, the precursor ion would be the protonated molecule [M+H]+. The product ions would be characteristic fragments resulting from the dissociation of the parent molecule. The selection of specific precursor and product ion transitions allows for the development of a highly selective and sensitive quantitative method.

Table 2: Example LC-MS/MS Parameters for the Analysis of Pyrazinamide (B1679903)

ParameterValue
Liquid Chromatograph
ColumnHypersil Gold C18 (50 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in 10 mM Ammonium FormateB: Methanol
Flow Rate0.400 mL/min
Injection Volume10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion → Product IonExample for Pyrazinamide: 124.1 → 79.16

This table provides an example of LC-MS/MS parameters used for the analysis of a related pyrazine compound, pyrazinamide, and could serve as a starting point for method development for this compound.

The development of a robust quantitative analytical procedure for this compound would involve optimizing the extraction procedure, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision. The use of a stable isotope-labeled internal standard is also recommended to correct for matrix effects and variations in instrument response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.